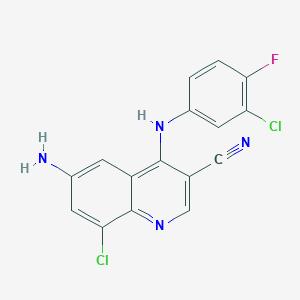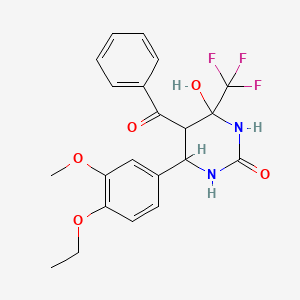
5-benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, is a heterocyclic molecule that appears to be closely related to a class of compounds that have been synthesized and studied for their structural and spectroscopic properties. These compounds typically feature a tetrahydropyrimidine core with various substitutions that can significantly affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported using different strategies. For instance, a one-pot synthesis approach has been employed to create a structurally similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic techniques and X-ray diffraction methods . Another study reported the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines using Schiff base-type intermediates, indicating the versatility of pyrimidine derivatives in chemical synthesis . Additionally, an electrochemical strategy was used to synthesize nanoparticles of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles, showcasing an environmentally friendly approach to synthesizing substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction, which provides detailed information about the conformation and geometry of the molecule. For example, the related compound from the first study was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . The molecular and supramolecular structures of the synthesized compounds can reveal significant electronic polarization within the substituted pyrimidine system, as seen in the concise synthesis of 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine and its intermediates .
Chemical Reactions Analysis
The reactivity of these heterocyclic compounds can be inferred from their synthesis and the intermediates involved. Cyclocondensation reactions, for example, have been used to create new tri- and tetracyclic heterosystems from 5-benzoyl-3-ethoxycarbonyl-6-methylthio-1-R-1,2-dihydropyrid-2-ones, indicating the potential for complex chemical transformations . The presence of functional groups such as benzoyl or trifluoromethyl groups can influence the reactivity and the type of reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The X-ray diffraction studies of 5-functionalized 1,2,3,4-tetrahydropyrimidin-2-ones have provided insights into the conformational features of the molecules, which are crucial for understanding their behavior and potential applications, especially in medicinal chemistry . The presence of substituents like ethoxy, methoxy, and trifluoromethyl groups can affect properties such as solubility, stability, and reactivity.
Applications De Recherche Scientifique
Antioxidant Activity and DFT Calculations
4-Hydroxyphenyl substituted thiopyrimidine derivatives, including compounds related to 5-benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, have been synthesized and studied for their antioxidant activity. Density Functional Theory (DFT) calculations provided information on their 3D geometries and electronic structures. These compounds showed significant antioxidant activity in vitro, including free radical scavenging ability, metal chelating activities, and protection against hemolysis of erythrocytes (Akbas et al., 2018).
Aldose Reductase Inhibitory Activity
Methoxy-substitution effects on benzoyl-moiety of related compounds were studied to understand their aldose and aldehyde reductase inhibitory activity. These properties are essential for developing treatments for long-term diabetes complications. One of the compounds emerged as a potent antioxidant and inhibitor of sorbitol accumulation in isolated rat lenses, suggesting potential therapeutic applications in diabetes-related complications (Chatzopoulou et al., 2011).
Antiviral Activity
Research into 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which are structurally related to the compound , revealed inhibitory activity against retrovirus replication in cell culture. These findings highlight the potential antiviral applications of such compounds, particularly in the context of human immunodeficiency virus (HIV) and other retroviruses (Hocková et al., 2003).
Synthesis of 7-Membered Analogues of Biginelli Compounds
A study explored the nucleophile-mediated ring expansion of 5-functionalized tetrahydropyrimidin-2-ones, which are closely related to the compound . This research contributes to the synthesis of new heterocycles, providing insights into molecular structures and potential pharmaceutical applications (Fesenko et al., 2017).
Cyclocondensation and Synthesis of Heterocycles
A cyclocondensation study of derivatives of the compound led to the formation of new tri- and tetracyclic heterosystems. This research is significant for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Britsun et al., 2008).
Propriétés
IUPAC Name |
5-benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c1-3-31-14-10-9-13(11-15(14)30-2)17-16(18(27)12-7-5-4-6-8-12)20(29,21(22,23)24)26-19(28)25-17/h4-11,16-17,29H,3H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNTKCALOCZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)
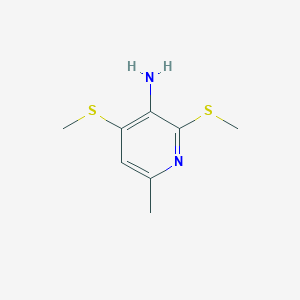
![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)
![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)
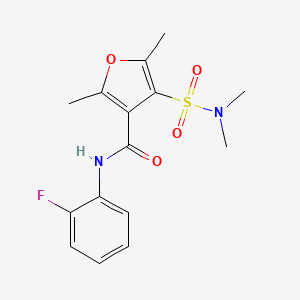

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)
![ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2505897.png)
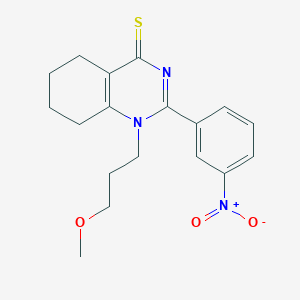
![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)
![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)
![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)
